1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride
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Overview
Description
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a hexyloxy group attached to the phenethyl moiety, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of phenethyl bromide with hexanol in the presence of a base such as potassium carbonate to form the hexyloxyphenethyl intermediate.
Formation of the Piperidine Intermediate: The hexyloxyphenethyl intermediate is then reacted with piperidine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the desired piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenethyl moiety using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Phenethylamine: A simple phenethyl derivative with various biological activities.
Hexyloxybenzene: A compound with a hexyloxy group attached to a benzene ring.
Uniqueness
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride is unique due to its specific structural features, combining the properties of piperidine, phenethyl, and hexyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
19831-39-1 |
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Molecular Formula |
C19H32ClNO |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-(2-hexoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-2-3-4-11-16-21-19(18-12-7-5-8-13-18)17-20-14-9-6-10-15-20;/h5,7-8,12-13,19H,2-4,6,9-11,14-17H2,1H3;1H |
InChI Key |
KDIWNTCAJFHQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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